
DSM502
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DSM502 is a synthetic organic compound that belongs to a pyrrole-based series of antimalarial compounds. It is known for its ability to inhibit the enzyme dihydroorotate dehydrogenase in the malaria-causing parasite Plasmodium falciparum . This inhibition disrupts the parasite’s pyrimidine biosynthesis, which is essential for its survival and replication . This compound has shown promising results as a lead compound for antimalarial drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DSM502 involves several steps, starting with the preparation of the pyrrole core. The key steps include:
Formation of the Pyrrole Core: The pyrrole core is synthesized through a condensation reaction involving a suitable aldehyde and an amine.
Introduction of Substituents: Various substituents, such as the trifluoromethyl group and the cyclopropyl group, are introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the pyrrole core with a carboxamide group to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
DSM502 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or modify substituents on the pyrrole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .
Scientific Research Applications
DSM502 has a wide range of scientific research applications, including:
Mechanism of Action
DSM502 exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase in Plasmodium falciparum. This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis in the parasite . By inhibiting this enzyme, this compound disrupts the pyrimidine biosynthesis pathway, leading to the death of the parasite . The molecular targets and pathways involved include the binding of this compound to the active site of dihydroorotate dehydrogenase, preventing its normal function .
Comparison with Similar Compounds
DSM502 is unique compared to other similar compounds due to its high potency and selectivity for Plasmodium falciparum dihydroorotate dehydrogenase. Similar compounds include:
DSM265: Another pyrrole-based dihydroorotate dehydrogenase inhibitor with similar antimalarial activity.
Temephos: An organothiophosphate insecticide used in the therapy of water infested with disease-carrying insects.
This compound stands out due to its optimized structure, which provides a balance between potency, selectivity, and pharmacokinetic properties .
Properties
IUPAC Name |
N-cyclopropyl-3-methyl-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O/c1-9-11(8-21-14(9)15(23)22-12-3-4-12)6-10-2-5-13(20-7-10)16(17,18)19/h2,5,7-8,12,21H,3-4,6H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOVOYRODSYDMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1CC2=CN=C(C=C2)C(F)(F)F)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
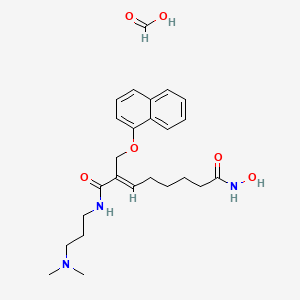
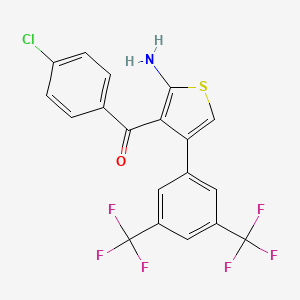
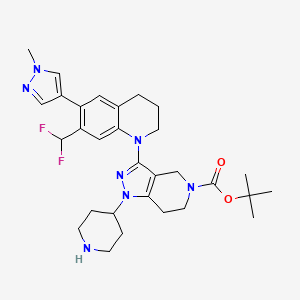
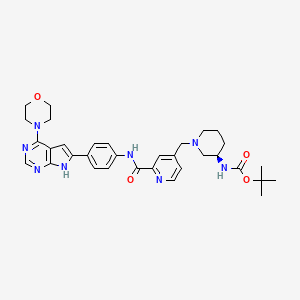

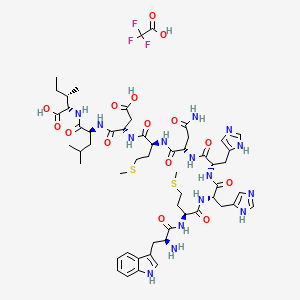

![4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B8201779.png)
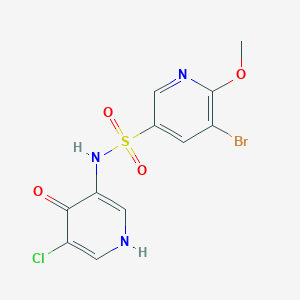
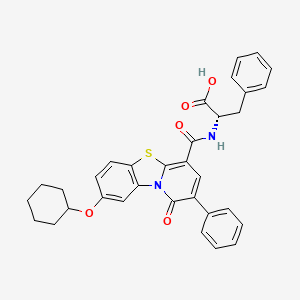
![(2S)-2-(4-chloro-6-oxopyridazin-1-yl)-N-[4-methyl-3-(2-pyridin-2-ylethylsulfamoyl)phenyl]propanamide](/img/structure/B8201785.png)
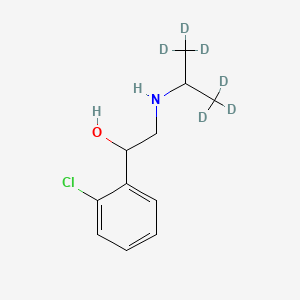
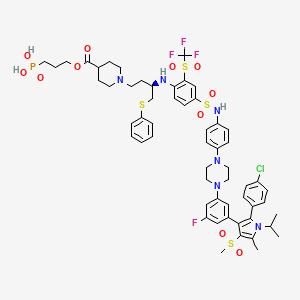
![N-[[4-amino-7-(1H-pyrazol-5-yl)-3H-imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylacetamide](/img/structure/B8201818.png)
